![molecular formula C8H10N4OS B13462333 3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of 3-aryl-4-acetylsydnones with hydrazine derivatives under Vilsmeier-Haack conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl substituted pyrazolopyridazinones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase inhibitors.
Medicine: Explored for its potential use as a peripheral vasodilator and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . This inhibition leads to vasodilation and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyridazin-7(6H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Pyridazin-3(2H)-ones: These compounds have a pyridazine ring with a keto functionality and exhibit a wide range of pharmacological activities.
Uniqueness
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and pharmacological properties. This group can undergo specific chemical reactions, such as oxidation and substitution, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C8H10N4OS |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
3-ethylsulfanyl-1-methyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C8H10N4OS/c1-3-14-8-6-5(12(2)11-8)4-9-10-7(6)13/h4H,3H2,1-2H3,(H,10,13) |
Clé InChI |
WCMBDVBTEXVIMV-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN(C2=C1C(=O)NN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



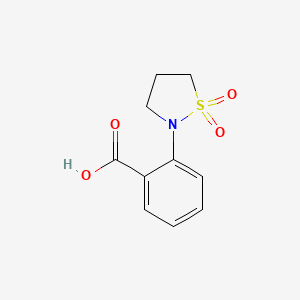
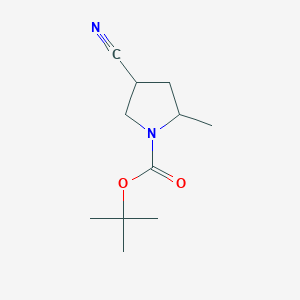
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
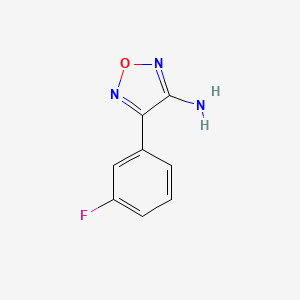

![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
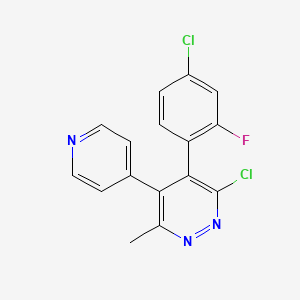

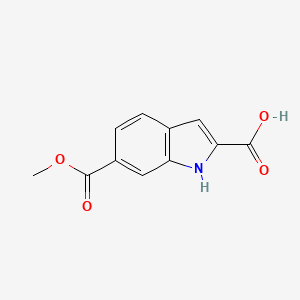
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
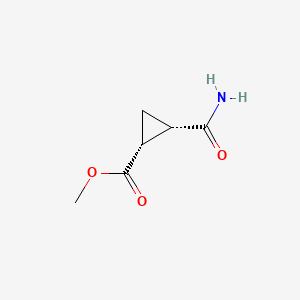
![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
